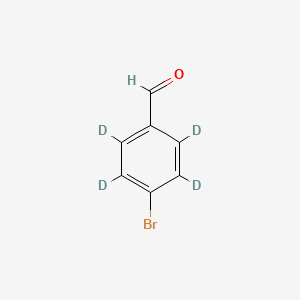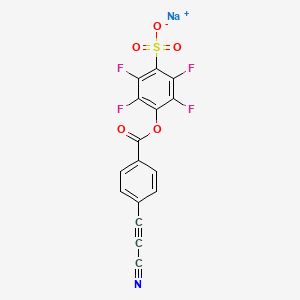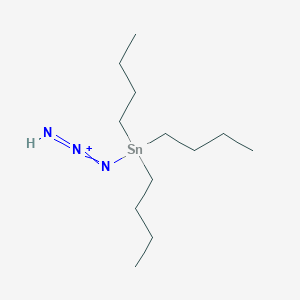
N-Methylformamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylformamide-d5 is a deuterated form of N-Methylformamide, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, nearly odorless liquid at room temperature. It is primarily used as a reagent in various organic syntheses and has limited applications as a highly polar solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylformamide-d5 is typically prepared by allowing deuterated methylamine to react with deuterated methyl formate. The reaction proceeds as follows:
CD3NH2+DCOOCD3→DCONHCD3+CD3OH
This reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods
The industrial production of this compound involves a two-step continuous technological process. The first step is the catalytic dehydrogenation of deuterated methyl alcohol to produce deuterated methyl formate. The second step involves the aminating reaction of deuterated methyl formate with deuterated methylamine. The reaction conditions include temperatures ranging from 150 to 350°C and pressures from 0 to 0.2 MPa for the dehydrogenation step, and temperatures from 0 to 90°C and pressures from 0 to 1.5 MPa for the aminating reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylformamide-d5 undergoes various types of chemical reactions, including:
Reduction: It can be reduced to formamide under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents under atmospheric conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Methylisocyanate, formamide, and other nitrogen-containing compounds.
Reduction: Formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methylformamide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to form hydrogen bonds.
Medicine: It is used in the development of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Mécanisme D'action
N-Methylformamide-d5 exerts its effects through various mechanisms, including:
Hydrogen Bonding: The deuterium atoms in this compound can form strong hydrogen bonds with other molecules, affecting their stability and reactivity.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterated methyl group is replaced by other nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
N-Methylformamide-d5 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide it with distinct properties. Some similar compounds include:
N-Methylformamide: The non-deuterated form, which has similar chemical properties but different physical properties due to the presence of hydrogen instead of deuterium.
N,N-Dimethylformamide: A related compound with two methyl groups attached to the nitrogen atom, which is more commonly used as a solvent due to its greater stability.
Formamide: The simplest formamide, which lacks the methyl group and has different reactivity and applications.
This compound stands out due to its isotopic labeling, which makes it valuable in various research applications, particularly in studies involving isotopic effects and reaction mechanisms.
Propriétés
Numéro CAS |
863653-47-8 |
|---|---|
Formule moléculaire |
C2H5NO |
Poids moléculaire |
64.10 g/mol |
Nom IUPAC |
N,1-dideuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD |
Clé InChI |
ATHHXGZTWNVVOU-OMGDYAOASA-N |
SMILES isomérique |
[2H]C(=O)N([2H])C([2H])([2H])[2H] |
SMILES canonique |
CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
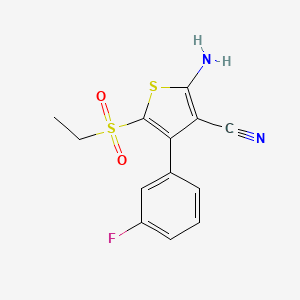
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)

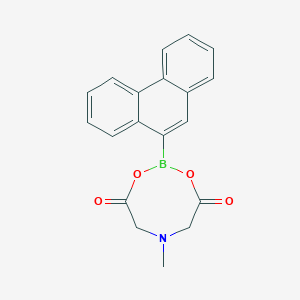
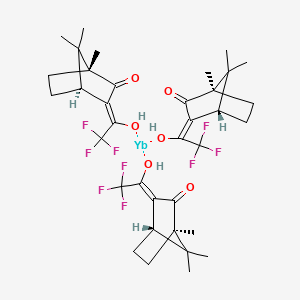
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
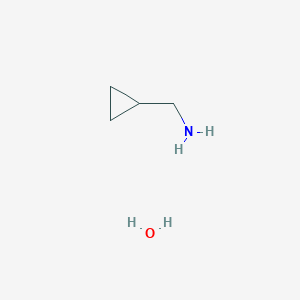
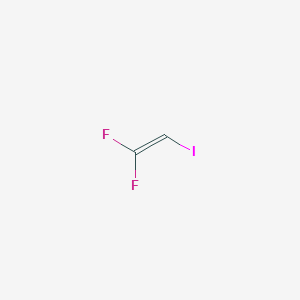
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
